Enhanced Lipophilicity Relative to the Parent 1,2,4-Oxadiazole Scaffold Drives Membrane Permeability
The target compound exhibits a calculated XLogP3 of 3.2 [1], which is 1.3 log units higher than the XLogP3 of 1.9 for the simple 3-(4-fluorophenyl)-1,2,4-oxadiazole fragment lacking the coumarin core [2]. This 68% increase in computed lipophilicity is driven by the fused 8-hydroxycoumarin moiety and predicts superior passive membrane diffusion, a critical parameter for intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-1,2,4-oxadiazole: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +1.3 (68% increase over comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A higher logP within the drug-like range (1–4) enhances passive membrane permeability, making the target compound more suitable for cell-based assays than the simpler oxadiazole fragment.
- [1] Kuujia. Computed XLogP3 = 3.2 for 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one. View Source
- [2] PubChem. 3-(4-Fluorophenyl)-1,2,4-oxadiazole: XLogP3-AA = 1.9. National Center for Biotechnology Information. View Source
